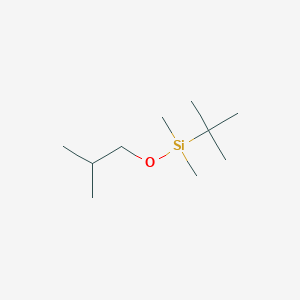
tert-Butyl(isobutoxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(isobutoxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, an isobutoxy group, and two methyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl(isobutoxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane. The reaction involves the substitution of the chlorine atom with an isobutoxy group. The reaction typically requires a base, such as sodium hydride, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: tert-Butyl(isobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction reactions can convert the compound into different organosilicon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include bases like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced organosilicon derivatives.
科学的研究の応用
Chemistry: tert-Butyl(isobutoxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is also used in the synthesis of fluorinating reagents .
Biology: The compound has applications in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients .
Industry: The compound is used in the production of high molecular weight polymers and as a monomer in polymerization reactions .
作用機序
The mechanism of action of tert-Butyl(isobutoxy)dimethylsilane involves the formation of hydrogen bonds with key amino acids in the active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these molecular targets, leading to various biological effects .
類似化合物との比較
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(chloro)dimethylsilane
- tert-Butyl(methoxy)dimethylsilane
Comparison: tert-Butyl(isobutoxy)dimethylsilane is unique due to its isobutoxy group, which imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl(4-iodobutoxy)dimethylsilane contains an iodine atom, making it more reactive in substitution reactions .
特性
分子式 |
C10H24OSi |
|---|---|
分子量 |
188.38 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C10H24OSi/c1-9(2)8-11-12(6,7)10(3,4)5/h9H,8H2,1-7H3 |
InChIキー |
NOLNHYYAZYPWPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)


![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
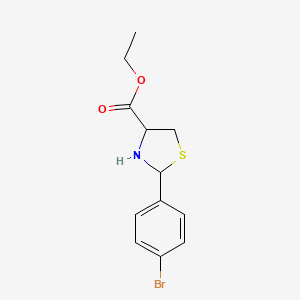
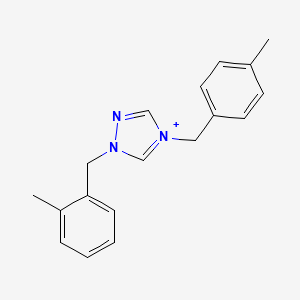

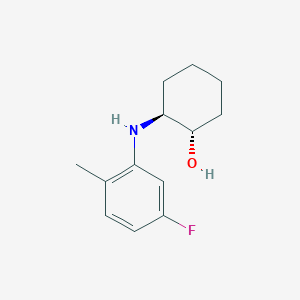
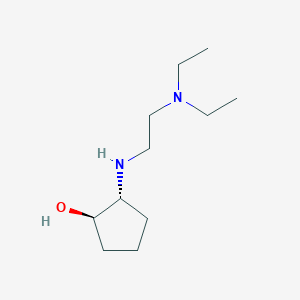
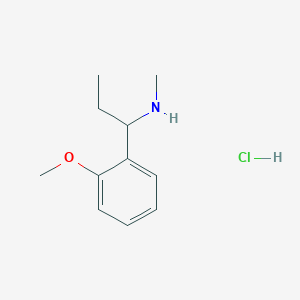
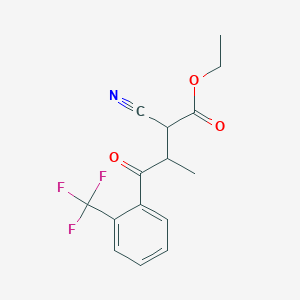
![6-(2-Chloro-5-iodophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281536.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B15281547.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
